molecular formula C16H22BrNO4 B2978132 Di-tert-butyl 2-bromophenyliminodicarbonate CAS No. 880384-47-4

Di-tert-butyl 2-bromophenyliminodicarbonate

Cat. No.: B2978132
CAS No.: 880384-47-4
M. Wt: 372.259
InChI Key: RGUZUHJIFUHCKH-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-bromophenyliminodicarbonate is a chemical compound with the molecular formula C16H22BrNO4. It is used in various scientific research applications, particularly in organic synthesis and catalysis .

Preparation Methods

The synthesis of Di-tert-butyl 2-bromophenyliminodicarbonate involves the reaction of tert-butyl dicarbonate with 2-bromophenylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure optimal yield .

Chemical Reactions Analysis

Di-tert-butyl 2-bromophenyliminodicarbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

    Protection and Deprotection Reactions: It is often used in the protection of amine groups in organic synthesis. .

Scientific Research Applications

Di-tert-butyl 2-bromophenyliminodicarbonate has diverse applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of amine groups.

    Catalysis: The compound is employed in catalytic reactions to facilitate the formation of desired products.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: The compound is utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-bromophenyliminodicarbonate involves the formation of a stable intermediate with the target molecule. The tert-butyl groups provide steric hindrance, which helps in the selective protection of functional groups. The bromine atom can participate in various substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Di-tert-butyl 2-bromophenyliminodicarbonate can be compared with similar compounds such as:

This compound stands out due to its unique combination of tert-butyl and bromophenyl groups, which provide both steric protection and reactivity for substitution reactions.

Properties

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZUHJIFUHCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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